6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Description
6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative featuring a pyrazole substituent at position 6 and a trifluoromethyl group at position 5. Pyrazole moieties are known for their hydrogen-bonding capabilities, which may improve target-binding affinity .
Properties
Molecular Formula |
C14H14F3N3 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H14F3N3/c1-20-8-10(7-19-20)11-5-9-3-2-4-18-13(9)6-12(11)14(15,16)17/h5-8,18H,2-4H2,1H3 |
InChI Key |
IGBMTSADBRFFBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Cyclocondensation of Tetrahydroquinoline Precursors
The tetrahydroquinoline core is often synthesized via cyclization reactions. A common approach involves the Povarov multicomponent reaction , which combines aniline derivatives, aldehydes, and activated alkenes to form tetrahydroquinoline scaffolds. For example:
- Step 1 : Condensation of 5-aminoindazole (as the aniline component) with aldehydes and norbornene (alkene) in hexafluoroisopropanol (HFIP) catalyzed by scandium triflate yields tetrahydro-3H-pyrazolo[4,3-f]quinoline derivatives.
- Step 2 : Functionalization at the 7-position is achieved by introducing trifluoromethyl groups via nucleophilic substitution or direct incorporation of trifluoromethyl-containing building blocks.
Advantages : High atom economy, stereochemical control, and scalability.
Limitations : Requires precise control of reaction conditions to avoid diastereomer formation.
Pyrazole Ring Construction and Coupling
The 1-methylpyrazole moiety is typically synthesized separately and coupled to the tetrahydroquinoline core. Two primary methods are employed:
Hydrazine-Mediated Cyclization
- Method : Reacting hydrazine hydrate with α,β-unsaturated ketones or esters forms the pyrazole ring. For instance, hydrazine reacts with diethyl oxalate and ketone precursors under basic conditions to yield 1-methylpyrazole derivatives.
- Example : In a patent by CN113264931B, hydrazine hydrate and fluorobenzonitrile undergo nucleophilic substitution to form 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | LiHMDS |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78°C to room temp. |
| Yield | 75% |
Cross-Coupling Reactions
Trifluoromethyl Group Introduction
The trifluoromethyl group is incorporated via:
- Nucleophilic Trifluoromethylation : Using Ruppert-Prakash reagent (TMSCF₃) or Umemoto reagents.
- Direct Use of Trifluoromethyl-Containing Building Blocks : Starting materials like ethyl 4,4,4-trifluoroacetoacetate simplify synthesis.
Example : In the synthesis of HSD1787 (a related compound), trifluoromethyl groups are retained from precursors during cyclization.
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Functionalization
Tetrahydroquinoline Formation :
Trifluoromethylation :
Pyrazole Coupling :
Overall Yield : ~40% (3 steps).
Route 2: One-Pot Multi-Component Synthesis
- Procedure : Combine tetrahydroquinoline precursors, trifluoromethyl sources, and pyrazole derivatives in a single flask.
- Example : Copper-catalyzed cascade reactions of saturated ketones and hydrazones form 4-acylpyrazoles, which are subsequently coupled.
- Advantages : Reduced purification steps, higher efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | Moderate | High | Moderate |
| Suzuki Coupling | 50–77 | Low | High | High |
| One-Pot Synthesis | 40–60 | High | Moderate | Low |
Key Findings :
Challenges and Optimization Strategies
Stereochemical Control
Functional Group Compatibility
- Issue : Trifluoromethyl groups may hinder coupling reactions.
- Solution : Introduce trifluoromethyl late in the synthesis or use protected intermediates.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Substituent Variations
7-(Difluoromethyl)-6-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS 1904651-39-3)
- Structural Difference : Replaces the trifluoromethyl group with a difluoromethyl group at position 7.
- Molecular Formula : C₁₄H₁₅F₂N₃; Molecular Weight : 263.29 .
- This compound is categorized for adenosine receptor targeting, suggesting CNS applications .
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 450-62-4)
Heterocyclic Modifications
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline (CAS 1022150-57-7)
- Structural Difference: Features a triazolo-pyridazine-thioether substituent instead of the tetrahydroquinoline backbone.
- Molecular Formula : C₁₈H₁₃N₇S; Molecular Weight : 383.41 .
- However, the unsaturated quinoline core could reduce solubility compared to tetrahydroquinoline derivatives .
T-524 (7-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline)
- Structural Difference: Isoquinoline backbone with a trifluoromethylphenyl substituent.
- The trifluoromethylphenyl group provides strong electron-withdrawing effects, similar to the target compound .
Functional Group Variations
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
- Structural Difference : Trifluoromethoxy group at position 6 instead of pyrazole and trifluoromethyl.
- Implications : The ether linkage (trifluoromethoxy) offers different electronic and steric properties compared to the pyrazole-trifluoromethyl combination. This may influence bioavailability and target engagement .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Biological Activity
The compound 6-(1-Methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroquinoline family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.24 g/mol. The structure features a tetrahydroquinoline core substituted with a pyrazole ring and trifluoromethyl group, which are pivotal for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives with similar structures possess inhibitory effects against various bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values reported range from 125–250 μg/mL for certain analogs .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Analog A | E. coli | 125 |
| Analog B | S. aureus | 250 |
Antiviral Activity
Compounds in the tetrahydroquinoline class have been evaluated for their antiviral properties. For example, some studies indicate that related pyrazole derivatives inhibit HIV replication in cell cultures . However, specific data on the target compound's antiviral efficacy remains limited.
Anticancer Activity
The potential anticancer effects of tetrahydroquinolines have been explored in various cancer models:
- Mechanism of Action : Preliminary research suggests that these compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
- Case Study : A study highlighted that certain derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 μM .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with specific receptors to modulate cellular responses.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress within cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are common synthetic routes for constructing the tetrahydroquinoline core in this compound, and how are pyrazole and trifluoromethyl groups introduced?
- Methodological Answer : The tetrahydroquinoline backbone is typically synthesized via cyclocondensation of substituted anilines with cyclic ketones or aldehydes under acidic catalysis. The pyrazole ring is introduced via Suzuki-Miyaura coupling using a boronic ester-functionalized pyrazole derivative . The trifluoromethyl group is often incorporated via electrophilic substitution using CF₃ sources (e.g., Togni’s reagent) or by pre-functionalizing the quinoline precursor with CF₃ before cyclization . Optimization of coupling conditions (e.g., Pd catalysts, base selection) is critical to avoid dehalogenation side reactions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and fragmentation patterns, while ¹H/¹³C NMR (including 2D experiments like COSY and HSQC) resolves regiochemical ambiguities in the tetrahydroquinoline and pyrazole moieties . Purity is assessed via HPLC with UV detection (λ = 254–280 nm), validated against known standards. Elemental analysis (C, H, N) is recommended for final verification .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected coupling patterns in NMR) be resolved during structural elucidation?
- Methodological Answer : Discrepancies in NMR data often arise from dynamic effects (e.g., hindered rotation in tetrahydroquinoline) or residual solvent peaks. Use variable-temperature NMR to identify conformational exchange. For complex cases, compare experimental data with computed NMR spectra (DFT/B3LYP/6-31G*) to validate assignments . Contradictions in HRMS may require isotopic labeling (e.g., ¹⁵N or ¹³C) to trace fragmentation pathways .
Q. What strategies optimize reaction yields when introducing the trifluoromethyl group under steric hindrance from the pyrazole substituent?
- Methodological Answer : Steric hindrance from the 1-methylpyrazole group reduces electrophilic substitution efficiency. Strategies include:
- Using bulky directing groups (e.g., -OMe or -NO₂) to orient CF₃ incorporation at the 7-position .
- Employing flow chemistry to enhance mixing and reduce reaction time (e.g., 40°C, 12–24 hrs) .
- Post-functionalization via radical trifluoromethylation (e.g., Langlois’ reagent under blue LED irradiation) .
Q. How do computational studies inform the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Density functional theory (DFT) predicts electronic effects of the trifluoromethyl group on aromatic π-systems, guiding modifications to enhance solubility or metabolic stability. Molecular docking (AutoDock Vina) identifies steric clashes between the tetrahydroquinoline core and target proteins (e.g., kinases), while QSAR models prioritize substituents for synthesis .
Q. What experimental controls are critical when evaluating biological activity to account for off-target effects from residual metal catalysts?
- Methodological Answer : Residual Pd from coupling reactions can artificially inflate bioactivity data. Include controls such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
